molecular formula C13H17N3O2 B11735606 2-Methoxy-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol

2-Methoxy-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol

Cat. No.: B11735606
M. Wt: 247.29 g/mol
InChI Key: YQVHVURYFBVBJP-UHFFFAOYSA-N
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Description

2-Methoxy-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol is a complex organic compound that features a methoxy group, a pyrazole ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol typically involves multi-step organic reactions. One common approach is to start with a substituted phenol, which undergoes a series of reactions including alkylation, amination, and cyclization to introduce the pyrazole ring. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and reagents such as chloroacetyl chloride and triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles could be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while nucleophilic substitution of the methoxy group could yield various substituted phenols.

Scientific Research Applications

2-Methoxy-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-aminophenol: Similar structure but lacks the pyrazole ring.

    4-Hydroxy-3-methoxybenzylamine: Similar structure but lacks the methoxy group on the phenol ring.

    1-Methyl-1H-pyrazol-5-amine: Contains the pyrazole ring but lacks the phenol group.

Uniqueness

What sets 2-Methoxy-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol apart is the combination of the methoxy, pyrazole, and phenol groups in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

2-methoxy-4-[[(2-methylpyrazol-3-yl)methylamino]methyl]phenol

InChI

InChI=1S/C13H17N3O2/c1-16-11(5-6-15-16)9-14-8-10-3-4-12(17)13(7-10)18-2/h3-7,14,17H,8-9H2,1-2H3

InChI Key

YQVHVURYFBVBJP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=CC(=C(C=C2)O)OC

Origin of Product

United States

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